3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
Description
Properties
IUPAC Name |
3-[5-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-12-4-6-13(7-5-12)21-10-14-17-15(19-18-14)11-3-2-8-16-9-11/h2-9H,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLWNNUQUQDOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the methoxyphenoxy group: This step often involves nucleophilic substitution reactions where the methoxyphenoxy group is introduced to the triazole ring.
Formation of the pyridine ring: This can be done through various methods, including cyclization reactions involving suitable precursors.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
3-{3-[(4-Methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often using reagents like halogens or other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .
Scientific Research Applications
3-{3-[(4-Methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure and functional groups
Mechanism of Action
The mechanism of action of 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazole and pyridine rings play a crucial role in these interactions, often involving hydrogen bonding and hydrophobic interactions. The methoxyphenoxy group can also contribute to the binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their functional differences:
Physicochemical and Toxicological Properties
Electronic Effects :
Electron-donating groups (e.g., 4-methoxy in the target compound) enhance solubility but may reduce metabolic oxidation compared to electron-withdrawing groups (e.g., trifluoromethyl in ) .- Structural similarities suggest the target compound may share a favorable safety profile, but substituent-specific studies are required.
Biological Activity
The compound 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a derivative of the 1,2,4-triazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyridine ring linked to a triazole moiety with a methoxyphenoxy group. The presence of these functional groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₂ |
| Molecular Weight | 286.30 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C15H14N4O2/c1-20-12-4-6-13(7-5-12)21-10-14-17-15(19-18-14)11-3-2-8-16-9-11/h2-9H |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effective activity against various bacterial strains.
Case Study:
In a study assessing the antimicrobial efficacy of triazole derivatives against C. tenuis and M. luteum, compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL for fungi and 3.9 µg/mL for bacteria . This highlights the potential of triazole derivatives as effective antimicrobial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies using triple-negative breast cancer cell lines (MDA-MB-231) revealed that certain triazole derivatives exhibited cytotoxic effects with an IC50 value of approximately 39.2 µM .
Mechanism of Action:
The mechanism involves the inhibition of key signaling pathways associated with tumor growth, such as the mitogen-activated protein kinase (MAPK) pathway. This suggests that This compound may influence tumor cell proliferation through enzyme inhibition.
Anti-inflammatory Activity
Triazole derivatives have also been investigated for their anti-inflammatory effects. In a study utilizing the carrageenan-induced rat paw edema model, several derivatives showed significant edema inhibition ranging from 70% to 80% compared to standard anti-inflammatory drugs like ibuprofen .
The biological activity of This compound is attributed to its ability to bind to specific enzymes and receptors:
- Hydrogen Bonding: The triazole and pyridine rings facilitate hydrogen bonding with biological targets.
- Hydrophobic Interactions: The methoxyphenoxy group enhances binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
The biological activity of This compound can be compared with related compounds:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3-{3-[(4-Fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine | 0.9 | Antifungal |
| 3-{3-[N-(methyl)phenyl]methyl}-1H -1,2,4-triazol | 3.9 | Antibacterial |
| 3-{3-[N-(bromobenzyl)phenyl]methyl}-1H -1,2,4-triazol | Variable | Antitumor |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield | Conditions | Key Reagents |
|---|---|---|---|
| Oxidative Cyclization | 73% | RT, 3 h, ethanol | NaOCl |
| Click Chemistry | 61% | 50°C, 16 h, THF/H₂O | CuSO₄, sodium ascorbate |
| Alkylation | ~65% | Reflux, MeOH, NaOH | Alkyl halides |
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions and hydrogen bonding patterns .
- X-ray Crystallography : Resolve crystal packing and torsional angles (e.g., mean C–C bond deviation: 0.002 Å) .
- HPLC : Ensure >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can reaction conditions optimize triazole ring formation yield?
Answer:
Optimization strategies include:
- Catalyst Screening : Use Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) for click chemistry to reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps like hydrazine oxidation .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions arise from assay variability or structural analogs. Mitigation strategies:
- Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and IC₅₀ protocols .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 2) to isolate functional group contributions .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to microbial enzymes .
Q. Table 2: SAR of Triazole-Pyridine Analogs
| Compound Modification | Bioactivity (MIC, μg/mL) | Key Observation |
|---|---|---|
| Methoxy → Ethoxy substitution | 8.2 → 12.5 | Reduced solubility |
| Triazole position shift (5 → 3) | 4.7 → 32.0 | Loss of H-bonding with target |
| Pyridine → Benzene replacement | Inactive | Disrupted π-π stacking |
Basic: What biological screening methods evaluate this compound’s activity?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against bacterial dihydrofolate reductase (DHFR) .
- Antimicrobial Susceptibility Testing : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/-negative pathogens .
Advanced: How to design derivatives for enhanced target selectivity?
Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .
- Hybrid Scaffolds : Fuse triazole-pyridine cores with sulfonamide or thiazolidinone motifs to target multiple enzyme pockets .
- Prodrug Strategies : Mask polar groups (e.g., methoxy) with acetylated precursors for enhanced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
